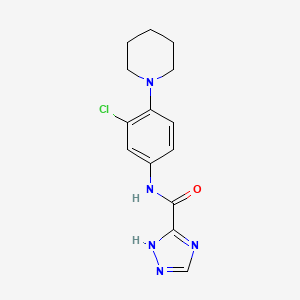
3,5-dimethyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3,5-dimethyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine, also known as MPX, is a chemical compound that has been of great interest to the scientific community due to its potential therapeutic properties. MPX is a synthetic compound that belongs to the class of cyclohexylamines and has been found to have a wide range of biochemical and physiological effects.
Wirkmechanismus
The exact mechanism of action of 3,5-dimethyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine is not fully understood, but it is believed to act on the serotonergic and noradrenergic systems in the brain. This compound has been shown to increase the levels of neurotransmitters such as serotonin and norepinephrine, which are involved in the regulation of mood, anxiety, and pain perception.
Biochemical and Physiological Effects:
This compound has been found to have a wide range of biochemical and physiological effects. It has been shown to increase the levels of brain-derived neurotrophic factor (BDNF), which is involved in the growth and survival of neurons. This compound has also been found to have antioxidant properties, which may help to protect against oxidative stress and neurodegeneration.
Vorteile Und Einschränkungen Für Laborexperimente
3,5-dimethyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine has several advantages for use in laboratory experiments. It is a synthetic compound that can be easily synthesized in large quantities, which makes it more accessible for research purposes. This compound has also been found to have low toxicity and is well-tolerated in animal models. However, one limitation of this compound is that it has not been extensively studied in humans, and more research is needed to determine its safety and efficacy in clinical trials.
Zukünftige Richtungen
There are several future directions for research on 3,5-dimethyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine. One area of interest is its potential as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease. This compound has been found to have neuroprotective properties and may help to slow the progression of these diseases. Another area of interest is its potential as a treatment for depression and anxiety disorders. This compound has been found to have antidepressant and anxiolytic properties and may be a promising alternative to traditional antidepressant medications. Further research is needed to fully understand the therapeutic potential of this compound and its mechanisms of action.
Synthesemethoden
The synthesis of 3,5-dimethyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine involves the reaction of 3,5-dimethylcyclohexanone with pyridine-4-carboxaldehyde in the presence of ammonium acetate and acetic acid. The resulting product is then purified using column chromatography to obtain pure this compound. The synthesis of this compound is a complex process that requires careful control of reaction conditions to obtain high yields and purity.
Wissenschaftliche Forschungsanwendungen
3,5-dimethyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine has been the subject of extensive scientific research due to its potential therapeutic properties. It has been found to have a wide range of pharmacological effects, including antidepressant, anxiolytic, and analgesic properties. This compound has also been shown to have potential as a treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.
Eigenschaften
IUPAC Name |
3,5-dimethyl-N-(pyridin-4-ylmethyl)cyclohexan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2/c1-11-7-12(2)9-14(8-11)16-10-13-3-5-15-6-4-13/h3-6,11-12,14,16H,7-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AYCLKBUTGXMYML-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC(CC(C1)NCC2=CC=NC=C2)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(5-Bromothiophene-3-carbonyl)amino]cyclopentyl]acetic acid](/img/structure/B7595213.png)
![3-Methyl-3-[(2-methyl-5-methylsulfonylbenzoyl)amino]butanoic acid](/img/structure/B7595234.png)
![2-[1-(1,4-Dioxane-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595235.png)
![1-Methyl-5-[(2-methylpyrimidin-4-yl)amino]piperidin-2-one](/img/structure/B7595236.png)

![2-[1-(Pyridine-2-carbonylamino)cyclohexyl]acetic acid](/img/structure/B7595243.png)
![2-[1-[(5-methyl-1H-pyrazole-3-carbonyl)amino]cyclohexyl]acetic acid](/img/structure/B7595250.png)

![2-[1-[(3,4-Dimethylbenzoyl)amino]cyclopentyl]acetic acid](/img/structure/B7595256.png)
![3-Methyl-3-[(5-oxopyrrolidine-2-carbonyl)amino]butanoic acid](/img/structure/B7595264.png)
![2-chloro-N-[(2-ethylphenyl)methyl]acetamide](/img/structure/B7595269.png)

![4-[(4-Fluorophenyl)sulfonylmethyl]-1,2-dimethylbenzene](/img/structure/B7595283.png)
